REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1B(O)O)=[O:2].Cl[C:15]1[S:19][N:18]=[C:17]([CH3:20])[N:16]=1.C([O-])(=O)C.[K+]>O1CCOCC1.O>[CH3:10][O:9][C:7]1[CH:6]=[CH:5][C:4]([C:15]2[S:19][N:18]=[C:17]([CH3:20])[N:16]=2)=[C:3]([CH:8]=1)[CH:1]=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
432 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(C=CC(=C1)OC)B(O)O
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NS1)C
|
Name
|
potassium acetate
|
Quantity
|
390 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
bis(di-tert-butyl(4-dimethylaminophenyl)phosphine) dichloropalladium(II)
|
Quantity
|
283 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 100° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
vial is sealed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics are dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification via flash chromatography (12 g silica gel, 5-40% EtOAc/heptane)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=C(C=O)C1)C1=NC(=NS1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |